2,2-Dimethyl-4-oxo-3,6,9,12-tetraoxapentadecan-15-oic acid
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Overview
Description
2,2-Dimethyl-4-oxo-3,6,9,12-tetraoxapentadecan-15-oic acid is a complex organic compound with a unique structure that includes multiple ether and ester linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-oxo-3,6,9,12-tetraoxapentadecan-15-oic acid typically involves multi-step organic synthesis. One common method includes the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with ethylene oxide under acidic conditions to form an intermediate. This intermediate is then reacted with oxalyl chloride to introduce the ester functionality, followed by hydrolysis to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-oxo-3,6,9,12-tetraoxapentadecan-15-oic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
2,2-Dimethyl-4-oxo-3,6,9,12-tetraoxapentadecan-15-oic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-4-oxo-3,6,9,12-tetraoxapentadecan-15-oic acid exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of inflammatory mediators or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid
- 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid
- 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-yl 5-methyl-2-phenyl-1,3-dioxane-5-carboxylate
Uniqueness
2,2-Dimethyl-4-oxo-3,6,9,12-tetraoxapentadecan-15-oic acid is unique due to its specific arrangement of ether and ester linkages, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability .
Properties
Molecular Formula |
C13H24O7 |
---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
3-[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C13H24O7/c1-13(2,3)20-12(16)10-19-9-8-18-7-6-17-5-4-11(14)15/h4-10H2,1-3H3,(H,14,15) |
InChI Key |
TUCWQODVIHLUCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCC(=O)O |
Origin of Product |
United States |
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